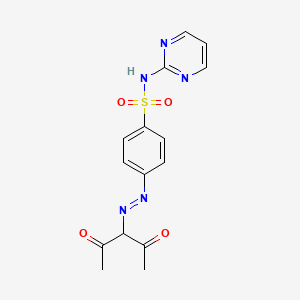
4-(2,4-dioxopentan-3-yldiazenyl)-N-pyrimidin-2-ylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide,4-[2-(1-acetyl-2-oxopropyl)diazenyl]-n-2-pyrimidinyl- is a complex organic compound with a molecular formula of C15H15N5O4S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide,4-[2-(1-acetyl-2-oxopropyl)diazenyl]-n-2-pyrimidinyl- typically involves a multi-step process. One common method includes the following steps:
Formation of the diazenyl intermediate: This involves the reaction of 1-acetyl-2-oxopropyl with a diazonium salt to form the diazenyl intermediate.
Coupling with benzenesulfonamide: The diazenyl intermediate is then coupled with benzenesulfonamide under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide,4-[2-(1-acetyl-2-oxopropyl)diazenyl]-n-2-pyrimidinyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Benzenesulfonamide,4-[2-(1-acetyl-2-oxopropyl)diazenyl]-n-2-pyrimidinyl- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase IX, which is overexpressed in certain cancers.
Microbial Growth Inhibition: The compound has shown potential in inhibiting the growth of certain bacteria by targeting bacterial enzymes.
Biological Studies: It is used in various biological assays to study enzyme inhibition and cellular uptake.
Mechanism of Action
The primary mechanism of action of Benzenesulfonamide,4-[2-(1-acetyl-2-oxopropyl)diazenyl]-n-2-pyrimidinyl- involves the inhibition of carbonic anhydrase IX. This enzyme is crucial for maintaining pH balance in cancer cells, and its inhibition leads to a disruption of cellular processes, ultimately inducing apoptosis in cancer cells . The compound binds to the active site of the enzyme, preventing its normal function .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide derivatives: These include compounds with similar sulfonamide groups but different substituents.
Thiazolone-based benzenesulfonamides: These compounds have a thiazolone scaffold attached to the benzenesulfonamide group.
Uniqueness
Benzenesulfonamide,4-[2-(1-acetyl-2-oxopropyl)diazenyl]-n-2-pyrimidinyl- is unique due to its specific diazenyl and pyrimidinyl substituents, which confer distinct chemical and biological properties. Its ability to selectively inhibit carbonic anhydrase IX over other isozymes makes it particularly valuable in cancer research .
Properties
CAS No. |
977-20-8 |
|---|---|
Molecular Formula |
C15H15N5O4S |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
4-(2,4-dioxopentan-3-yldiazenyl)-N-pyrimidin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C15H15N5O4S/c1-10(21)14(11(2)22)19-18-12-4-6-13(7-5-12)25(23,24)20-15-16-8-3-9-17-15/h3-9,14H,1-2H3,(H,16,17,20) |
InChI Key |
WNAFCYNCXJKTLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)C)N=NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 5-fluoro-3-[(4-hydroxy-2-sulfanylidene-3H-1,3-thiazol-5-yl)methylidene]indole-2-carboxylate](/img/structure/B14012880.png)
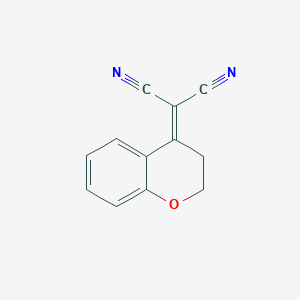

![4-Chloro-2,3-dimethylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B14012894.png)
![N-ethyl-4-[(4-methylphenyl)sulfonyl]-2-phenyl-5-Oxazolamine](/img/structure/B14012898.png)
![2-[(2-methyl-3H-thiophen-2-yl)oxy]acetonitrile](/img/structure/B14012900.png)
![2-[(4-Amino-2-phenylmethoxypyrimidine-5-carbonyl)amino]acetic acid](/img/structure/B14012905.png)
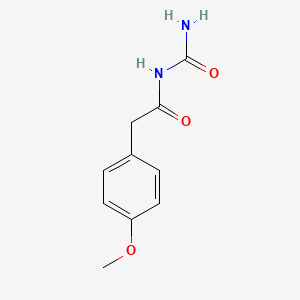
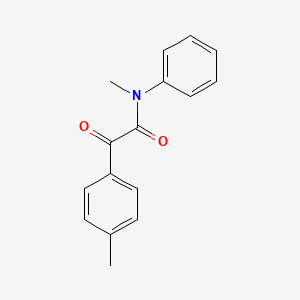
![{4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetic acid](/img/structure/B14012930.png)
![Spiro(imidazolidine-4,5-dione, 7'-[bis(2-chloroethyl)amino]-3,3',4'-dihydro-](/img/structure/B14012944.png)
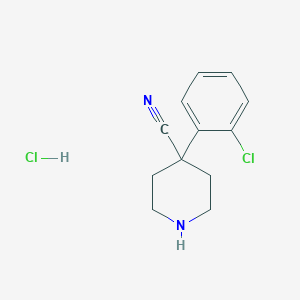
![4-Bromo-5-chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B14012961.png)
